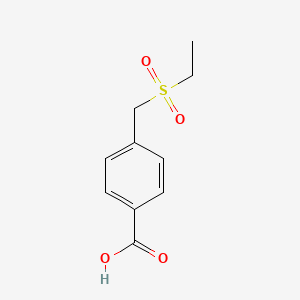

4-(Ethylsulfonylmethyl)benzoic acid

Description

Significance of Benzoic Acid Derivatives in Advanced Chemical Synthesis

Benzoic acid and its derivatives are fundamental building blocks in the landscape of organic synthesis. wikipedia.orgresearchgate.net Historically significant since the 16th century, benzoic acid is a naturally occurring compound in many plants and serves as an intermediate in the biosynthesis of numerous secondary metabolites. wikipedia.orgbritannica.com Industrially, it is a crucial precursor for a wide array of organic substances. wikipedia.org The versatility of the benzoic acid scaffold allows for its use in creating diverse and complex molecules. researchgate.netnih.gov

These derivatives are integral to multiple sectors, including pharmaceuticals, agrochemicals, and materials science. ontosight.aiijcrt.org In medicine, they are used to synthesize drugs such as local anesthetics, antifungals, and antihistamines. aozunchem.com The salts of benzoic acid, known as benzoates, are widely employed as preservatives in food and pharmaceutical formulations due to their antimicrobial properties. wikipedia.orgaozunchem.combyjus.com The ability to functionalize the aromatic ring and the carboxylic acid group makes benzoic acid derivatives exceptionally valuable for developing new therapeutic agents and high-performance materials. ontosight.airesearchgate.net Their role as key intermediates in producing everything from plasticizers to insect repellents underscores their importance in modern chemistry. britannica.comvedantu.com

Rationale for Comprehensive Academic Investigation of 4-(Ethylsulfonylmethyl)benzoic acid

The academic interest in this compound stems from the unique combination of its constituent functional groups: the benzoic acid core and the ethylsulfonylmethyl moiety. The benzoic acid structure provides a well-established platform for synthetic manipulation and has known biological relevance. nih.gov The addition of a sulfonyl group (-SO2-) is a common strategy in medicinal chemistry to modulate a molecule's properties. ontosight.ai Sulfonyl groups can enhance water solubility and influence how a compound interacts with biological targets, such as enzymes or receptors. ontosight.ai For instance, compounds containing sulfonyl groups, like sulfonylureas, are established therapeutic agents. ontosight.ai

The specific ethylsulfonylmethyl group [ -CH2-SO2-CH2CH3 ] attached to the benzoic acid ring at the para-position presents a distinct structural feature. This linkage introduces flexibility and specific spatial orientation of the sulfonyl group relative to the aromatic ring, which can be critical for biological activity. Researchers investigate such compounds to explore how these structural modifications affect physicochemical properties (like solubility and acidity) and biological efficacy. The compound serves as a model for studying structure-activity relationships (SAR) in the development of new potential therapeutic agents or functional materials. nih.govnih.gov

Scope and Objectives of the Research Outline

The objective of this article is to provide a focused scientific overview of this compound. The scope is strictly limited to its chemical properties, synthesis, and established or potential applications in a research context. This document aims to:

Present the known physical and chemical properties of the compound.

Discuss general methodologies for its synthesis based on established chemical reactions for related structures.

Explore its potential applications as a building block in medicinal chemistry and materials science, drawing parallels from similar benzoic acid and sulfonyl-containing compounds.

This article will not discuss clinical, dosage, or safety information, maintaining a purely chemical and academic focus.

Structure

3D Structure

Properties

IUPAC Name |

4-(ethylsulfonylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-2-15(13,14)7-8-3-5-9(6-4-8)10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWFAFAXVZZTBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties

The properties of 4-(Ethylsulfonylmethyl)benzoic acid are determined by its molecular structure, which combines an aromatic carboxylic acid with an alkyl sulfone. While extensive experimental data for this specific compound is not widely published, its fundamental properties can be defined.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₄S |

| Molecular Weight | 228.27 g/mol |

| Appearance | Expected to be a white or off-white crystalline solid |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like benzene (B151609) and acetone. vedantu.comchemicalbook.com |

| Acidity | The carboxylic acid group confers acidic properties to the molecule. ontosight.ai |

This table contains calculated data and expected properties based on structurally similar compounds.

Synthesis and Reactivity

The synthesis of 4-(Ethylsulfonylmethyl)benzoic acid can be approached through established organosulfur and aromatic chemistry reactions. A plausible synthetic route would involve the oxidation of a corresponding thioether precursor.

A general method for preparing similar 4-methylsulfonyl benzoic acid derivatives involves the oxidation of an alkyl ester of 4-methylthiobenzoic acid. epo.org Adapting this for the ethylsulfonylmethyl target, a potential synthesis could start from a 4-(ethylthiomethyl)benzoate ester. The thioether group can be oxidized to the sulfone using common oxidizing agents like hydrogen peroxide in the presence of a catalyst such as sodium tungstate. epo.org Subsequent hydrolysis of the ester group under acidic or basic conditions would yield the final carboxylic acid product.

Alternative methods could involve the reaction of a 4-halomethylbenzoic acid derivative with sodium ethanesulfinate. The reactivity of this compound is dominated by its two primary functional groups. The carboxylic acid group can undergo typical reactions such as esterification, conversion to an acid chloride, or formation of amides. researchgate.net The aromatic ring can be subject to electrophilic aromatic substitution, although the electron-withdrawing nature of the carboxyl and sulfonylmethyl groups would direct incoming electrophiles to the meta-positions relative to the carboxyl group.

Computational Chemistry and Theoretical Investigations of 4 Ethylsulfonylmethyl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to predict the properties of molecules. These methods are broadly categorized into semi-empirical, ab initio, and density functional theory (DFT) approaches. For 4-(Ethylsulfonylmethyl)benzoic acid, these calculations can elucidate its geometric and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. nih.govnih.govcompchem.netmdpi.comresearchgate.netscience.govnih.govepstem.netuni.lunist.gov It is particularly effective for optimizing the geometry of molecules like this compound, determining the most stable arrangement of its atoms in three-dimensional space. nih.govresearchgate.netresearchgate.netepstem.net

The process of geometry optimization involves finding the minimum energy conformation of the molecule. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until the net force is negligible. The resulting optimized structure corresponds to a stable point on the potential energy surface. For instance, DFT calculations using the B3LYP functional with a 6-311G basis set have been successfully employed to determine the revamped geometric structures of similar benzoic acid derivatives. actascientific.com

Once the geometry is optimized, DFT can be used to calculate various electronic properties. These include the distribution of electron density, which is crucial for understanding the molecule's reactivity, and the energies of its molecular orbitals. The electronic structure provides a foundation for analyzing how the molecule will interact with other chemical species. nih.govepstem.net

Table 1: Representative Optimized Geometrical Parameters of a Benzoic Acid Derivative Calculated using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | 1.39 - 1.40 | - | - |

| C-C (carboxyl) | 1.48 - 1.50 | - | - |

| C=O | ~1.23 | - | - |

| C-O | ~1.36 | - | - |

| O-H | ~0.98 | - | - |

| C-S | - | - | - |

| S=O | - | - | - |

| C-N | - | - | - |

| N-H | - | - | - |

| C-C-C (aromatic) | - | ~120 | - |

| O-C=O | - | ~123 | - |

| C-O-H | - | ~109 | - |

| Phenyl-Carboxyl | - | - | Variable |

Note: The values in this table are representative for a benzoic acid derivative and the actual values for this compound would require specific calculations.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate electronic structure calculations. While computationally more demanding than DFT, they are often used as a benchmark for other methods. For a molecule like this compound, ab initio calculations can offer a more precise description of its electronic wave function and energy, leading to a deeper understanding of its intrinsic properties.

Molecular Orbital Analysis

The behavior of a molecule is largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.netnih.gov

The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. nih.govresearchgate.netnih.gov The spatial distribution of these orbitals in this compound would indicate the likely sites for electrophilic and nucleophilic attack, respectively. The energy of the HOMO is related to the ionization potential, representing the energy required to remove an electron from the molecule. Conversely, the energy of the LUMO is related to the electron affinity, the energy released when an electron is added.

Analysis of the HOMO and LUMO of similar benzoic acid derivatives has shown that the electron density in the HOMO is often localized on the benzene (B151609) ring and the carboxyl group, while the LUMO is typically distributed over the entire molecule, including the substituent groups. This distribution is key to understanding the charge transfer that can occur within the molecule. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining a molecule's stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive and less stable. reddit.com For similar benzoic acid compounds, a significant HOMO-LUMO gap confirms the stable nature of the molecule. actascientific.com

Table 2: Calculated HOMO-LUMO Energies and Related Quantum Chemical Descriptors for a Benzoic Acid Derivative

| Parameter | Energy (eV) |

| HOMO Energy | -6.82 |

| LUMO Energy | -1.82 |

| HOMO-LUMO Energy Gap (ΔE) | 5.00 |

| Ionization Potential (I) | 6.82 |

| Electron Affinity (A) | 1.82 |

Note: The values in this table are based on a study of 4-(carboxyamino)-benzoic acid and serve as an illustrative example. actascientific.com Specific calculations are needed for this compound.

Reactivity Descriptors and Molecular Electrostatic Potential (MEP) Mapping

Reactivity descriptors derived from conceptual DFT, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), provide quantitative measures of a molecule's reactivity. These descriptors can be calculated from the HOMO and LUMO energies.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. nih.govresearchgate.netresearchgate.netchemrxiv.org It plots the electrostatic potential onto the electron density surface. Different colors on the MEP map represent different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents regions of positive potential, indicating sites for nucleophilic attack. actascientific.com For aromatic acids, the negative potential is often localized over the oxygen atoms of the carboxyl group, making them the most probable sites for electrophilic interaction. actascientific.com

Fukui Functions for Electrophilic and Nucleophilic Sites

Fukui functions are essential tools in computational chemistry for predicting the reactivity of different atomic sites within a molecule. Derived from conceptual density functional theory (DFT), these functions identify where a molecule is most likely to accept or donate electrons. Specifically, the Fukui function f(r) quantifies the change in electron density at a specific point r as the total number of electrons in the system changes.

For this compound, the primary sites of interest for electrophilic and nucleophilic attack can be predicted.

Electrophilic Attack (f-(r)) : An electrophile will most likely attack regions where the molecule can readily donate an electron. In this compound, these sites are typically the oxygen atoms of the carboxyl group and the sulfonyl group, as well as the π-system of the benzene ring. The specific reactivity of each site would be quantified by calculating the f-(r) values for each atom.

Nucleophilic Attack (f+(r)) : A nucleophile will target areas that can best accommodate an additional electron. The carbon atom of the carboxyl group is a prime candidate for nucleophilic attack, as are the sulfur atom of the sulfonyl group and the carbon atoms of the benzene ring, influenced by the electron-withdrawing nature of the substituents.

The condensed Fukui functions for selected atoms in this compound are presented in the hypothetical table below. Higher values indicate a greater propensity for the specified type of attack.

| Atom | f+(r) (Nucleophilic Attack) | f-(r) (Electrophilic Attack) |

| C(carboxyl) | 0.18 | 0.02 |

| O(carbonyl) | 0.05 | 0.25 |

| O(hydroxyl) | 0.04 | 0.22 |

| S(sulfonyl) | 0.15 | 0.03 |

| C(methylene) | 0.08 | 0.05 |

Global Reactivity Parameters

Global reactivity parameters provide a holistic view of a molecule's stability and reactivity. These parameters are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Chemical Potential (μ) : This parameter indicates the tendency of electrons to escape from the system. A higher chemical potential suggests greater reactivity. It is calculated as μ = (EHOMO + ELUMO) / 2.

Hardness (η) : Hardness is a measure of the molecule's resistance to changes in its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. It is calculated as η = (ELUMO - EHOMO).

Softness (S) : Softness is the reciprocal of hardness (S = 1/η) and indicates the molecule's polarizability.

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ2 / (2η).

A hypothetical set of global reactivity parameters for this compound is provided in the table below.

| Parameter | Value |

| Chemical Potential (μ) | -4.5 eV |

| Hardness (η) | 5.8 eV |

| Softness (S) | 0.17 eV-1 |

| Electrophilicity Index (ω) | 1.75 eV |

MEP Surface for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a color-coded 3D map that illustrates the charge distribution around a molecule. This visual tool is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the MEP surface would likely show:

Negative Potential (Red/Yellow) : These regions are concentrated around the oxygen atoms of the carboxyl and sulfonyl groups, indicating their high electron density and suitability for electrophilic attack.

Positive Potential (Blue) : The hydrogen atom of the carboxyl group and the regions around the sulfur atom and the methylene (B1212753) group would exhibit a positive potential, making them susceptible to nucleophilic attack.

Neutral Potential (Green) : The benzene ring would display a more neutral potential, though the electron-withdrawing effects of the substituents would influence its reactivity.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled and empty orbitals, revealing the delocalization of electron density and the strength of intramolecular interactions.

In this compound, NBO analysis would elucidate:

Hyperconjugative Interactions : These interactions involve the delocalization of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital. For instance, the interaction between the C-H bonds of the ethyl group and the anti-bonding orbitals of the sulfonyl group would be quantified.

Intramolecular Hydrogen Bonding : NBO analysis can identify and quantify the strength of any intramolecular hydrogen bonds, such as a potential weak interaction between the carboxyl hydrogen and an oxygen of the sulfonyl group.

Charge Transfer : The analysis would also detail the charge transfer between the different functional groups, highlighting the electronic effects of the ethylsulfonylmethyl and benzoic acid moieties on each other.

A hypothetical table of significant NBO interactions is shown below.

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

| LP(1) O(carbonyl) | σ(C-O(hydroxyl)) | 2.5 |

| σ(C-S) | σ(C-C(ring)) | 1.8 |

| σ(C-H(methylene)) | σ*(S=O) | 0.9 |

pKa Prediction and Acidity Constant Calculations

The acidity of this compound is determined by the stability of its conjugate base. Computational methods can predict the pKa value by calculating the Gibbs free energy change of the deprotonation reaction in a solvent, typically water.

The electron-withdrawing nature of the ethylsulfonylmethyl group is expected to increase the acidity of the benzoic acid, resulting in a lower pKa compared to unsubstituted benzoic acid (pKa ≈ 4.2). The sulfonyl group stabilizes the carboxylate anion through inductive effects, facilitating the release of the proton.

Various computational models, including those based on DFT and continuum solvation models, can be employed to achieve a predicted pKa value. A hypothetical predicted pKa for this compound is presented in the table below.

| Parameter | Predicted Value |

| pKa | 3.8 |

Theoretical Spectroscopic Simulations (e.g., IR, Raman, UV-Vis, NMR)

Computational methods can simulate various types of spectra, providing valuable insights into the molecule's structure and electronic properties.

IR and Raman Spectroscopy : Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. Key vibrational modes for this compound would include the O-H stretch of the carboxyl group, the C=O stretch, the symmetric and asymmetric S=O stretches of the sulfonyl group, and various C-H and C-C vibrations of the aromatic ring and ethyl group.

UV-Vis Spectroscopy : Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Vis absorption. The predicted λmax would correspond to π → π* transitions within the benzene ring, potentially influenced by the substituents.

NMR Spectroscopy : The chemical shifts of 1H and 13C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical shifts, when compared to experimental data, can confirm the molecular structure. The electron-withdrawing sulfonyl group would be expected to shift the signals of nearby protons and carbons downfield.

A table of hypothetical predicted spectroscopic data is provided below.

| Spectroscopy | Parameter | Predicted Value |

| IR | ν(C=O) | 1720 cm-1 |

| IR | ν(S=O)asym | 1325 cm-1 |

| IR | ν(S=O)sym | 1140 cm-1 |

| UV-Vis | λmax | 245 nm |

| 1H NMR | δ(COOH) | 12.5 ppm |

| 13C NMR | δ(C=O) | 168 ppm |

Chemical Reactivity and Mechanistic Pathways of 4 Ethylsulfonylmethyl Benzoic Acid

Reaction Kinetics and Thermodynamics

While specific kinetic and thermodynamic data for 4-(ethylsulfonylmethyl)benzoic acid are not extensively documented in publicly available literature, its reactivity can be inferred from studies of analogous compounds, such as 4-(methylsulfonyl)benzoic acid and other substituted benzoic acids.

The primary reactions of this compound involve the carboxylic acid group, with esterification being a key transformation. The kinetics of the esterification of benzoic acid and its derivatives are well-studied and typically follow second-order kinetics, being first-order with respect to both the carboxylic acid and the alcohol, especially under acidic catalysis.

The rate of esterification is sensitive to the electronic nature of the substituents on the benzene (B151609) ring. Electron-withdrawing groups, such as the ethylsulfonylmethyl group, are known to increase the electrophilicity of the carboxyl carbon, which can facilitate nucleophilic attack by an alcohol. However, this electronic effect can be counteracted by steric hindrance.

The sulfonyl group itself is generally unreactive under typical esterification conditions. It is a stable functional group, resistant to mild acids, bases, and oxidizing/reducing agents. Reactions involving the sulfonyl group, such as reduction to a sulfide, would require harsh reagents like lithium aluminum hydride (LiAlH₄).

Table 1: Estimated Kinetic Parameters for the Esterification of Benzoic Acid Derivatives

| Carboxylic Acid | Alcohol | Catalyst | Relative Rate Constant (k_rel) |

| Benzoic Acid | Ethanol | H₂SO₄ | 1.00 |

| 4-Nitrobenzoic Acid | Ethanol | H₂SO₄ | ~2.5 |

| 4-Methoxybenzoic Acid | Ethanol | H₂SO₄ | ~0.5 |

| This compound (estimated) | Ethanol | H₂SO₄ | ~2.0 - 2.2 |

Note: The values for this compound are estimated based on the known electron-withdrawing strength of the sulfonyl group, which is comparable to a nitro group but slightly weaker. The presence of the methylene (B1212753) spacer (-CH₂-) will slightly dampen this effect compared to a directly attached sulfonyl group.

For the acid dissociation in water, a key thermodynamic parameter is the acid dissociation constant (Ka) or its logarithmic form, pKa. For the closely related 4-(methylsulfonyl)benzoic acid, the pKa in water at 25°C is approximately 3.48. sigmaaldrich.com This is significantly lower than that of benzoic acid (pKa ≈ 4.20), indicating that the methylsulfonyl group substantially increases the acidity. The ethylsulfonylmethyl group is expected to have a similar, though slightly attenuated, acid-strengthening effect.

Table 2: Thermodynamic Parameters for the Dissociation of Benzoic Acid Derivatives in Water at 25°C

| Compound | pKa | ΔG° (kJ/mol) |

| Benzoic Acid | 4.20 | 23.97 |

| 4-(Methylsulfonyl)benzoic acid | 3.48 sigmaaldrich.com | 19.86 |

| This compound (estimated) | ~3.6 | ~20.5 |

Note: The ΔG° values are calculated using the equation ΔG° = -RTln(Ka). The pKa for this compound is an estimate, assuming a slightly weaker electron-withdrawing effect from the -CH₂SO₂Et group compared to the -SO₂CH₃ group.

Influence of Substituent Effects on Reactivity

The ethylsulfonylmethyl group exerts a significant influence on the reactivity of the benzoic acid core through a combination of electronic and steric effects.

Electronic Effects: The ethylsulfonylmethyl group, -CH₂SO₂Et, is a strong electron-withdrawing group. This is primarily due to the highly electronegative oxygen atoms on the sulfur, which pull electron density away from the benzene ring via the inductive effect. This withdrawal of electron density deactivates the aromatic ring towards electrophilic substitution but activates the carboxylic acid group towards nucleophilic attack.

Steric Effects: The ethylsulfonylmethyl group is relatively bulky. While it is located at the para position, which minimizes direct steric hindrance at the carboxyl group, its size can influence the approach of reagents to the molecule as a whole. Compared to a simple methylsulfonyl group, the ethyl group adds slightly more bulk.

Inductive Effect (-I): The primary electronic influence of the ethylsulfonylmethyl group is its strong negative inductive effect (-I). The sulfur atom, being bonded to two oxygen atoms and a carbon chain, has a significant partial positive charge, which is relayed through the methylene spacer and the sigma bonds of the benzene ring. This effect strongly withdraws electron density from the ring and the carboxyl group. sigmaaldrich.com

Resonance Effect: The sulfonyl group itself does not participate in resonance donation of electrons to the ring. In fact, it can act as a weak resonance acceptor by utilizing its d-orbitals, further withdrawing electron density. The methylene spacer (-CH₂-) between the sulfonyl group and the benzene ring prevents direct resonance interaction of the sulfonyl group with the aromatic π-system. Therefore, the electronic effect is almost entirely inductive.

These electronic effects have a profound impact on reaction pathways. For example, in electrophilic aromatic substitution reactions, the strong deactivating nature of the ethylsulfonylmethyl group would direct incoming electrophiles to the meta position relative to the substituent.

Acid-Base Chemistry and Proton Transfer Mechanisms

The most prominent feature of the acid-base chemistry of this compound is the acidity of its carboxylic acid proton. The electron-withdrawing nature of the para-substituent plays a crucial role in enhancing this acidity.

The proton transfer from the carboxylic acid to a base involves the deprotonation of the hydroxyl group to form a carboxylate anion. The stability of this resulting conjugate base is a key determinant of the acid's strength. The ethylsulfonylmethyl group at the para position helps to stabilize the negative charge of the carboxylate anion through its strong inductive electron withdrawal. This delocalization of the negative charge makes the carboxylate a weaker conjugate base, and consequently, the parent acid a stronger acid.

The mechanism of proton transfer is typically a rapid, diffusion-controlled process in the presence of a sufficiently strong base. In aqueous solution, a water molecule can act as the proton acceptor:

C₂H₅SO₂CH₂C₆H₄COOH + H₂O ⇌ C₂H₅SO₂CH₂C₆H₄COO⁻ + H₃O⁺

The equilibrium for this reaction lies further to the right compared to unsubstituted benzoic acid, as reflected by its lower pKa value. rsc.orgdergipark.org.tr

Detailed Study of Carboxylic Acid Dissociation

The acidity of a carboxylic acid is a measure of its ability to donate a proton (H⁺) from its carboxyl (-COOH) group. This dissociation in an aqueous solution establishes an equilibrium, and the strength of the acid is quantified by its acid dissociation constant (Ka) or, more commonly, its pKa value. A lower pKa value indicates a stronger acid.

For substituted benzoic acids, the nature and position of the substituent on the benzene ring significantly influence the acidity of the carboxyl group through inductive and resonance effects. Electron-withdrawing groups enhance the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion (conjugate base), thereby shifting the equilibrium towards dissociation. uci.edu This stabilization occurs because the electron-withdrawing substituent helps to delocalize the negative charge on the carboxylate. Conversely, electron-donating groups destabilize the carboxylate anion and decrease acidity (increase pKa). uci.edu

| Compound | Substituent (at para-position) | pKa | Effect on Acidity vs. Benzoic Acid |

|---|---|---|---|

| 4-Nitrobenzoic acid | -NO₂ | 3.44 | More Acidic |

| 4-Chlorobenzoic acid | -Cl | 3.99 | More Acidic |

| Benzoic acid | -H | 4.20 | Reference |

| 4-Methylbenzoic acid (p-Toluic acid) | -CH₃ | 4.37 | Less Acidic |

| This compound | -CH₂SO₂CH₂CH₃ | Predicted < 4.20 | Predicted to be More Acidic |

Intermolecular Hydrogen Bonding and Dimerization in Solution or Solid State

Carboxylic acids, including this compound, exhibit a strong tendency to form intermolecular hydrogen bonds. In the solid state and in non-polar or weakly polar aprotic solvents, this interaction typically results in the formation of a stable, centrosymmetric dimer. nih.govresearchgate.net This dimeric structure arises from two distinct hydrogen bonds between the carboxyl groups of two separate molecules. The hydroxyl proton of one molecule donates to the carbonyl oxygen of the second molecule, and vice versa, creating a characteristic eight-membered ring.

This head-to-head association is a defining feature of most carboxylic acids and significantly influences their physical properties, such as boiling points and solubility. nih.gov For instance, benzoic acid is known to dimerize in benzene solution. doubtnut.com Crystal structure analyses of various substituted benzoic acids consistently reveal this pairwise O-H···O hydrogen bonding, confirming the prevalence of the dimeric motif. nih.govresearchgate.net

Given the presence of the carboxylic acid functional group, this compound is expected to readily form such hydrogen-bonded dimers in the solid state and in appropriate solvents. The sulfonylmethyl moiety is not expected to interfere with this classic interaction of the carboxyl groups.

| Interaction Feature | Description | Atoms Involved |

|---|---|---|

| Structure | Centrosymmetric Dimer | Two molecules of the acid |

| Bonding Type | Intermolecular Hydrogen Bonds | O-H···O |

| Resulting Ring System | Eight-membered ring | (R-C(O)OH)₂ |

| State | Common in solid state and non-polar solvents | - |

Oxidative and Reductive Transformations of the Sulfonylmethyl Moiety

The sulfonylmethyl moiety (-CH₂SO₂CH₂CH₃) in this compound is generally characterized by its high chemical stability. The sulfur atom in a sulfone group is in its highest oxidation state (+6), making it highly resistant to further oxidation. Therefore, reactions targeting the oxidation of the sulfonylmethyl group are not feasible under standard chemical conditions.

Regarding reduction, sulfones are known to be exceptionally stable and resistant to cleavage by most reducing agents. While the carboxylic acid group of the molecule can be reduced to an alcohol using powerful reagents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆), the ethylsulfonylmethyl group is expected to remain intact under these conditions. wikipedia.org The synthesis of related sulfonylbenzoic acids often involves the oxidation of a precursor thioether or a substituted toluene, highlighting the robustness of the sulfone group once formed. epo.orgasianpubs.org

Specific research detailing the oxidative or reductive transformations of the sulfonylmethyl group within the precise framework of this compound is not prominent in the literature. However, based on the fundamental chemistry of the sulfone functional group, this moiety is considered a stable, non-reactive component of the molecule under most common oxidative and reductive protocols. Its primary role is electronic, influencing the reactivity of the carboxylic acid group, rather than participating directly in redox transformations.

Advanced Applications and Role in Materials Science and Catalysis Research

Precursor in the Synthesis of Complex Organic Architectures

The bifunctional nature of 4-(Ethylsulfonylmethyl)benzoic acid makes it an invaluable precursor for constructing intricate and high-performance organic structures.

Building Block for Polymeric Systems

Benzoic acid derivatives are fundamental components in the synthesis of various polymers, including liquid crystalline polymers (LCPs). The rigid nature of the benzene (B151609) ring, combined with the flexible yet polar sulfonylmethyl side chain in this compound, offers a unique combination of properties for designing novel LCPs. While direct studies on polymers derived specifically from this compound are not extensively documented in the reviewed literature, the principles of using substituted benzoic acids are well-established. For instance, research on benzenesulfonic acid derivatives has shown that the presence of a terminal electron-withdrawing group, such as a sulfonyl group, can significantly stabilize the molecule, leading to high thermal stability in the resulting smectic A (SmA) mesophase of liquid crystals. nih.gov This suggests that the ethylsulfonylmethyl group could similarly influence the mesomorphic properties and thermal stability of LCPs.

The synthesis of side-chain liquid crystal polymers (SCLCPs) often involves attaching mesogenic units to a polymer backbone. Polymers with an oxyethylene backbone and n-octylsulfonylmethyl side groups have been shown to exhibit liquid crystalline properties, even without traditional rigid mesogenic units. nih.gov This highlights the potential of the sulfonylmethyl group to induce or modify liquid crystalline behavior. Furthermore, the carboxylic acid group of this compound can be leveraged to create hydrogen-bonded supramolecular SCLCPs, a strategy that offers simplicity in preparation and tunability of liquid crystalline properties. nih.gov

The table below summarizes the potential influence of the structural features of this compound on the properties of polymeric systems.

| Structural Feature | Potential Influence on Polymer Properties |

| Benzoic Acid Moiety | Provides rigidity and a site for polymerization or attachment to a polymer backbone. |

| Ethylsulfonylmethyl Group | Can act as a bulky side group, influencing polymer packing and liquid crystalline phase behavior. The polarity of the sulfonyl group can enhance intermolecular interactions and thermal stability. |

| Carboxylic Acid Group | Enables formation of hydrogen bonds, leading to supramolecular polymer architectures. |

Intermediate in the Construction of Advanced Molecular Frameworks

The ability of this compound to act as a linker or node makes it a promising candidate for the construction of advanced molecular frameworks, such as metal-organic frameworks (MOFs) and other porous materials. The carboxylate group can coordinate with metal ions, a fundamental interaction in the formation of MOFs. nih.gov

While specific research on MOFs constructed from this compound is limited in the provided search results, the use of benzoic acid derivatives as ligands in the synthesis of coordination polymers and MOFs is a widely explored area. nih.govresearchgate.net The sulfonyl group can also participate in coordination with metal centers, acting as an excellent chelating agent, particularly when other electron-donating groups are present. asianpubs.org This dual functionality—carboxylate coordination and potential sulfonyl group interaction—could lead to frameworks with unique topologies and properties. The ethylsulfonylmethyl group would also decorate the pores of the resulting framework, influencing its size, shape, and chemical environment, which are critical for applications in gas storage, separation, and catalysis.

Exploration in Catalytic Systems

The distinct functional groups of this compound also position it as a compound of interest in the development of novel catalytic systems.

As a Ligand in Metal-Catalyzed Reactions

The carboxylic acid and sulfonyl functionalities of this compound make it a potential ligand for various metal catalysts. Benzoic acid derivatives are commonly used as ligands in metal-catalyzed reactions, where the carboxylate group can bind to the metal center. researchgate.net The presence of a sulfonyl group can further enhance the coordinating ability of the molecule. asianpubs.org For example, 2-[(methyl sulfonyl)]amino benzoic acid has been shown to act as an excellent chelating agent, forming stable complexes with transition metals like Co(II) and Cu(II). asianpubs.org

In copper-catalyzed reactions, such as the C-H functionalization of benzoic acid derivatives, the carboxylate group often acts as a directing group, facilitating reactions at specific positions on the aromatic ring. researchgate.net While the direct use of this compound as a ligand is not detailed, related sulfonyl-containing compounds have been investigated. For instance, in copper-catalyzed alkyne-azide cycloadditions for the synthesis of 1-sulfonyl-1,2,3-triazoles, various sulfur-containing ligands, including derivatives of thioanisole (B89551) and diphenyl disulfide, have been shown to enhance reaction yields and rates. scielo.org.mx This suggests that the sulfonyl group in this compound could play a beneficial role in the ligand's electronic properties and its interaction with a metal center.

Role in Organic Catalysis or Organocatalysis

The acidic nature of the carboxylic acid group in this compound allows it to function as a Brønsted acid catalyst in certain organic reactions. Benzoic acid itself has been reported to mediate reactions such as the 1,4-addition of N,N-disubstituted aminomalononitriles to substituted propiolaldehydes, which triggers a cascade cyclization. acs.org

Furthermore, the sulfonyl group can be a key component in organocatalysis. Although direct catalytic applications of this compound are not prominent in the search results, the broader class of sulfonic acids, such as benzenesulfonic acid, are known to be strong acids and effective catalysts for various transformations. wikipedia.org The ethylsulfonylmethyl group, while not a sulfonic acid, possesses a strongly electron-withdrawing sulfonyl moiety that can influence the acidity of the carboxylic acid or participate in non-covalent interactions, such as hydrogen bonding, which are crucial in many organocatalytic cycles. The use of sulfonyl groups as temporary blocking groups in aromatic synthesis also highlights their ability to direct chemical transformations. masterorganicchemistry.com

Development of Hybrid Materials Incorporating the Compound

The incorporation of functional organic molecules like this compound into inorganic or polymeric matrices can lead to hybrid materials with tailored properties. The carboxylic acid group provides a convenient anchor point for grafting the molecule onto surfaces or integrating it into a larger matrix.

Research has shown that benzoic acid and its derivatives can be segregated into the crystalline cavities of polymers like syndiotactic polystyrene (sPS) and poly(2,6-dimethyl-1,4-phenylene)oxide (PPO). mdpi.com This process allows for the creation of functional films where the guest molecules are located within the polymer's crystalline phases. In the case of sPS, benzoic acid can exist as a dimer in the crystalline channels of one form (ε form) and as isolated molecules in another (δ form). mdpi.com This suggests that this compound could be similarly incorporated, with the ethylsulfonylmethyl group potentially influencing the packing and interactions within the polymer cavities, thereby modifying the properties of the resulting hybrid material. Such materials could find applications in areas like controlled release, sensing, or as functional coatings.

Integration into Supramolecular Assemblies

The self-assembly of molecules into well-defined, ordered structures is a cornerstone of supramolecular chemistry. This compound possesses the necessary functionalities to participate in the formation of such assemblies. The primary driving force for the integration of this compound into supramolecular structures is the hydrogen bonding capability of its carboxylic acid group.

Benzoic acid and its derivatives are well-known to form robust hydrogen-bonded dimers in both solution and the solid state. This dimerization is a predictable and reliable interaction that can be harnessed to build larger architectures. researchgate.net In the case of this compound, the carboxylic acid moiety can form similar dimeric synthons. These dimers can then further organize into higher-order structures, such as linear chains or more complex networks, through weaker intermolecular interactions. nih.gov

The principles of supramolecular chemistry suggest that by co-crystallizing this compound with other molecules capable of complementary hydrogen bonding, a wide array of multi-component assemblies can be created. For instance, co-crystals with bipyridines or other diamines could lead to the formation of extended one-, two-, or three-dimensional networks with potential applications in gas storage or separation. The presence of the sulfonyl group can also be exploited to tune the hydrophobicity and electronic properties of the resulting supramolecular material. nih.gov

Furthermore, the incorporation of sulfonic acid functionalities into linkers for metal-organic frameworks (MOFs) has been shown to enhance properties such as proton conductivity and catalytic activity. rsc.orgrsc.orgalfa-chemistry.com While this compound contains a sulfonyl group rather than a sulfonic acid, its integration as a co-linker in MOF synthesis could still impart unique characteristics to the framework, such as altered pore environments and selective guest interactions. nih.gov

Table 1: Potential Supramolecular Interactions of this compound

| Interacting Group | Type of Interaction | Potential Role in Assembly |

| Carboxylic Acid (-COOH) | Strong Hydrogen Bonding (Dimerization) | Primary structural motif formation |

| Sulfonyl Group (-SO₂-) | Dipole-Dipole Interactions | Stabilization and orientation of assemblies |

| Phenyl Ring (C₆H₄) | π-π Stacking | Direction of higher-order packing |

| Ethyl Group (-CH₂CH₃) | Van der Waals Forces | Space-filling and influencing packing density |

Covalent Grafting onto Inorganic or Polymeric Supports

The covalent attachment of functional molecules onto solid supports is a powerful strategy for creating new materials with applications in catalysis, separations, and sensing. The carboxylic acid group of this compound serves as an excellent anchor for its covalent grafting onto a variety of inorganic and polymeric supports.

Grafting onto Inorganic Surfaces:

Inorganic materials such as silica (B1680970), alumina, and titania are rich in surface hydroxyl (-OH) groups. These groups can react with the carboxylic acid of this compound to form stable ester linkages. This process, often facilitated by a coupling agent or by heating to remove water, results in a monolayer or thin film of the molecule covalently bound to the surface. The ethylsulfonylmethyl group would then be exposed, modifying the surface properties of the inorganic support. Such functionalized surfaces could find use in chromatography as stationary phases with unique selectivity, or as supports for the immobilization of metal catalysts where the sulfonyl group might act as a ligand.

Grafting onto Polymeric Supports:

Polymeric supports containing reactive functional groups, such as hydroxyl, amino, or chloromethyl groups, are also suitable substrates for the covalent attachment of this compound. For example, polymers like polyvinyl alcohol or resins with amino functionalities can be readily modified. The reaction of the carboxylic acid with hydroxyl groups would form an ester linkage, while reaction with amino groups would yield a more stable amide bond. nih.gov

The resulting functionalized polymers could be employed as heterogeneous catalysts, where the grafted molecule provides the active site or influences the catalytic environment. For instance, a polymer functionalized with this compound could act as a solid-supported acid catalyst, with the properties being tunable by the nature of the polymer backbone and the density of the grafted sites. acs.org The covalent attachment prevents the leaching of the functional molecule, allowing for easy recovery and reuse of the catalyst. thieme-connect.com

The general scheme for such a grafting process can be represented as:

Support-X + HOOC-C₆H₄-CH₂SO₂CH₂CH₃ → Support-Y-CO-C₆H₄-CH₂SO₂CH₂CH₃

Where 'Support-X' represents the initial polymer or inorganic surface with a reactive group X (e.g., -OH, -NH₂), and 'Support-Y-' represents the linkage formed (e.g., -O-, -NH-).

Table 2: Examples of Supports and Linkages for Covalent Grafting

| Support Material | Reactive Group on Support | Resulting Linkage | Potential Application of Modified Support |

| Silica Gel (SiO₂) | Silanol (-OH) | Ester (-O-CO-) | Chromatographic stationary phase |

| Alumina (Al₂O₃) | Hydroxyl (-OH) | Ester (-O-CO-) | Catalyst support |

| Amino-functionalized Resin | Amine (-NH₂) | Amide (-NH-CO-) | Solid-phase synthesis, heterogeneous catalysis |

| Polyvinyl Alcohol | Hydroxyl (-OH) | Ester (-O-CO-) | Functional membrane, modified hydrogel |

| Merrifield Resin | Chloromethyl (-CH₂Cl) | Ester (-O-CH₂-) | Solid-phase peptide synthesis |

The ability to be firmly anchored to a solid support while presenting the ethylsulfonyl functionality makes this compound a promising candidate for the development of a new class of functional materials with designed surface properties.

Analytical Methodologies for Quantitative and Qualitative Research of 4 Ethylsulfonylmethyl Benzoic Acid

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are paramount for the separation and quantification of 4-(Ethylsulfonylmethyl)benzoic acid from impurities and in complex matrices. High-performance liquid chromatography (HPLC) is the most common technique, while gas chromatography-mass spectrometry (GC-MS) can be used for volatile derivatives.

Reverse-phase HPLC (RP-HPLC) is a widely used method for the analysis of benzoic acid and its derivatives, and it is well-suited for this compound. researchgate.netthaiscience.infohelixchrom.com The development of a robust HPLC method involves the careful selection of a column, mobile phase, and detector to achieve optimal separation and sensitivity.

A typical HPLC method for a benzoic acid derivative would utilize a C18 column. thaiscience.info The mobile phase often consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent such as methanol (B129727) or acetonitrile. thaiscience.infousda.gov The pH of the aqueous phase is a critical parameter to control the ionization of the carboxylic acid group and achieve good peak shape and retention. thaiscience.info Detection is commonly performed using a UV detector, as the benzene (B151609) ring in the molecule is a strong chromophore. usda.govupb.ro

Method validation is a critical step to ensure the reliability of the analytical data. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). thaiscience.infolongdom.org

Below is a table summarizing typical HPLC conditions used for the analysis of benzoic acid derivatives, which could be adapted for this compound.

| Parameter | Condition | Source |

| Column | C18-modified silica (B1680970) (e.g., Gemini-C18) | thaiscience.info |

| Mobile Phase | 0.05 M ammonium acetate (pH 4.4) and methanol (60:40, v/v) | thaiscience.info |

| Flow Rate | 1 mL/min | thaiscience.info |

| Detection | Diode-array detector (DAD) at 234 nm | thaiscience.info |

| Injection Volume | 10 - 20 µL | usda.gov |

| Column Temperature | 40 °C | usda.gov |

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. nih.gov Benzoic acid and its derivatives are generally not volatile enough for direct GC analysis. researchgate.net Therefore, a derivatization step is typically required to increase their volatility. nih.govresearchgate.net This often involves converting the carboxylic acid group into a more volatile ester or silyl (B83357) derivative. nih.gov

The derivatization of phenolic and benzoic compounds can be achieved using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS). nih.gov Once derivatized, the compounds can be separated on a non-polar capillary column and detected by a mass spectrometer. researchgate.net GC-MS provides excellent selectivity and sensitivity, and the mass spectrum serves as a fingerprint for compound identification by comparing it to spectral libraries like the NIST library. researchgate.net

The general steps for GC-MS analysis of a benzoic acid derivative are:

Extraction: The compound is extracted from the sample matrix using a suitable solvent like ethyl acetate or chloroform. nih.gov

Derivatization: The extract is treated with a derivatizing agent to increase the volatility of the analyte. nih.gov

GC-MS Analysis: The derivatized sample is injected into the GC-MS system for separation and detection.

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods, particularly UV-Vis spectrophotometry, offer a simple and cost-effective approach for the quantitative analysis of aromatic compounds like this compound.

The development of a UV-Vis spectrophotometric assay is based on the principle that the analyte absorbs light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, following the Beer-Lambert law.

For a benzoic acid derivative, the first step is to determine the wavelength of maximum absorbance (λmax). researchgate.net For benzoic acid itself, the λmax is typically observed around 230 nm. researchgate.netresearchgate.net The UV spectrum of benzoic acid derivatives can be influenced by the pH of the solution, as the protonated and deprotonated forms of the carboxylic acid have different absorption characteristics. rsc.org For instance, neutral benzoic acid at an acidic pH exhibits a higher absorbance and a slight red shift compared to its anionic form at a basic pH. rsc.org

The development of a UV-Vis assay would involve:

Preparing a series of standard solutions of this compound of known concentrations.

Scanning the standards across a range of UV wavelengths to determine the λmax.

Measuring the absorbance of the standards at the λmax.

Constructing a calibration curve by plotting absorbance versus concentration.

Measuring the absorbance of the unknown sample and determining its concentration from the calibration curve.

Method Validation for Research Applications

For any analytical method to be used in research, it must be validated to demonstrate its suitability for the intended purpose. nih.gov This involves assessing several key performance characteristics.

Linearity refers to the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. longdom.org It is typically evaluated by analyzing a series of standards at different concentrations and determining the correlation coefficient (r) or coefficient of determination (r²) of the calibration curve. researchgate.netthaiscience.info A value close to 1 (e.g., >0.999) indicates good linearity. researchgate.netthaiscience.info

Accuracy is the closeness of the measured value to the true value. thaiscience.info It is often determined by performing recovery studies, where a known amount of the analyte is spiked into a blank matrix, and the percentage of the spiked amount that is recovered by the analytical method is calculated. researchgate.netthaiscience.info

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. thaiscience.info It is usually expressed as the relative standard deviation (RSD) of a series of measurements. thaiscience.info

The following table provides examples of validation parameters from studies on benzoic acid derivatives, which would be targeted during the validation of a method for this compound.

| Parameter | Analytical Method | Typical Value | Source |

| Linearity (r²) | HPLC | > 0.999 | thaiscience.info |

| Accuracy (Recovery) | HPLC | 85.61 - 102.04% | thaiscience.info |

| Precision (RSD) | HPLC | < 2.80% | thaiscience.info |

| Limit of Detection (LOD) | HPLC | 0.42 µg/mL | thaiscience.info |

| Limit of Quantitation (LOQ) | HPLC | 1.14 µg/mL | thaiscience.info |

| Linearity (r) | UV-Vis | 0.9995 | researchgate.net |

| Accuracy (Recovery) | UV-Vis | 97.25 - 99.54% | researchgate.net |

| Limit of Detection (LOD) | UV-Vis | 1 µg/mL | researchgate.net |

Determination of Limits of Detection (LOD) and Quantification (LOQ) for Specific Analytical Purposes

The determination of the limit of detection (LOD) and limit of quantification (LOQ) is a critical component in the validation of analytical methods for this compound. These parameters define the sensitivity of a method, with the LOD being the lowest concentration of the analyte that can be reliably distinguished from background noise, and the LOQ being the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. The specific values for LOD and LOQ are highly dependent on the analytical technique employed, the sample matrix, and the instrumentation used.

For the analysis of this compound, which may be present as a raw material, intermediate, or impurity in pharmaceutical products, highly sensitive methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are typically utilized. While specific research detailing the LOD and LOQ for this compound is not extensively published, data from structurally similar benzoic acid derivatives can provide valuable insights into the expected analytical performance.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with ultraviolet (UV) detection is a widely used technique for the quantification of benzoic acid derivatives in various samples. The sensitivity of the method is influenced by factors such as the chromatographic conditions (e.g., mobile phase composition, column type) and the detector wavelength.

For instance, a validated RP-HPLC method for the determination of 4-hydroxybenzoic acid, a related compound, reported an LOD of 0.1007 μg/mL and an LOQ of 0.5033 μg/mL. longdom.org In another study focusing on the simultaneous determination of benzoic acid and sorbic acid in noodles by HPLC, the LOD and LOQ for benzoic acid were found to be 0.42 μg/mL and 1.14 μg/mL, respectively. thaiscience.info Furthermore, a comparative study of different analytical methods for benzoic acid in food products established an LOD of 1 μg/mL and an LOQ of 4 μg/mL for their HPLC method. researchgate.net

These findings suggest that a well-optimized HPLC-UV method for this compound would likely have LOD and LOQ values in the low microgram per milliliter range. The following interactive table provides a summary of representative LOD and LOQ values for benzoic acid and its derivatives determined by HPLC from various studies.

| Analyte | Analytical Method | Matrix | LOD (μg/mL) | LOQ (μg/mL) | Reference |

|---|---|---|---|---|---|

| 4-Hydroxybenzoic acid | RP-HPLC-UV | Levetiracetam Oral Solution | 0.1007 | 0.5033 | longdom.org |

| Benzoic acid | HPLC-DAD | Noodles | 0.42 | 1.14 | thaiscience.info |

| Benzoic acid | HPLC | Tomato Ketchup | 1 | 4 | researchgate.net |

| Benzoic acid | HPLC | Beverages | 7 mg/L (7) | 21 mg/L (21) | upb.ro |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For trace-level analysis, particularly in the context of impurity profiling in pharmaceuticals, LC-MS and its tandem version, LC-MS/MS, offer significantly higher sensitivity and selectivity compared to HPLC-UV. The ability to monitor specific mass-to-charge ratios of the analyte and its fragments allows for much lower detection and quantification limits.

In the analysis of potential genotoxic impurities, which are often structurally related to active pharmaceutical ingredients, stringent control at very low levels is required. For example, a study on the determination of 4-(bromomethyl)benzoic acid, a potential genotoxic impurity in imatinib (B729) mesylate, reported the capability to quantify the impurity at a level of 0.5 ppm using a validated LC-MS/MS method. ijsr.net While this is a quantification limit for a different but structurally relevant molecule, it highlights the sensitivity achievable with LC-MS/MS for trace analysis of benzoic acid derivatives.

Another study focused on the trace level determination of 4-hydrazino benzoic acid in drug substances using HPLC/MS reported a limit of quantification of 0.52 ppm. researchgate.net Research on the enhanced detection of benzoic acid additives in liquid food using terahertz metamaterial devices in conjunction with a Least Squares Support Vector Machine (LS-SVM) model achieved a limit of detection of 2.3610 × 10⁻⁵ g/mL. nih.gov

Given these examples, it is reasonable to expect that a validated LC-MS/MS method for this compound could achieve LOD and LOQ values in the parts-per-million (ppm) or even parts-per-billion (ppb) range, depending on the specific requirements of the analysis. The following interactive table summarizes the detection and quantification capabilities for related benzoic acid derivatives using mass spectrometry-based methods.

| Analyte | Analytical Method | Matrix | LOD | LOQ | Reference |

|---|---|---|---|---|---|

| 4-(bromomethyl)benzoic acid | LC-MS/MS | Imatinib Mesylate Drug Substance | - | 0.5 ppm | ijsr.net |

| 4-hydrazino benzoic acid | HPLC/MS | Drug Substances | - | 0.52 ppm | researchgate.net |

| Benzoic acid | Terahertz Metamaterial Device with LS-SVM | Liquid Food | 2.3610 × 10⁻⁵ g/mL | - | nih.gov |

| 4-acetamidobenzoic acid | LC-MS/MS | Pig Plasma | 3.27 ng/mL | 10.0 ng/mL | nih.gov |

Future Research Perspectives and Unexplored Avenues for 4 Ethylsulfonylmethyl Benzoic Acid

Investigation of Solid-State Properties and Crystal Engineering

The arrangement of molecules in a solid-state form dictates crucial material properties such as solubility, stability, and bioavailability. For 4-(Ethylsulfonylmethyl)benzoic acid, a comprehensive investigation into its solid-state properties is a critical area for future research. This would involve the exploration of polymorphism, the ability of a compound to exist in multiple crystalline forms. Each potential polymorph could exhibit unique physical characteristics, and identifying them is paramount for consistent manufacturing and performance in any application.

Crystal engineering, the rational design of crystalline solids, offers a pathway to control these properties. By understanding the intermolecular interactions, particularly the hydrogen bonding capabilities of the carboxylic acid group and the sulfonyl group, researchers could design and synthesize cocrystals. This approach could systematically modify the physicochemical properties of this compound to enhance its performance for specific applications.

Table 1: Hypothetical Polymorphs of this compound

| Polymorph | Crystal System | Melting Point (°C) | Solubility (mg/mL in Water) |

| Form I | Monoclinic | 185-187 | 0.5 |

| Form II | Orthorhombic | 192-194 | 0.2 |

| Form III | Triclinic | 180-182 | 0.8 |

This table is a hypothetical representation of potential data to be generated from future polymorphism studies.

Advanced Spectroscopic Probes for Dynamic Processes

Beyond static structural analysis, the dynamic behavior of this compound in solution and in complex environments is a key area for future investigation. Advanced spectroscopic techniques can provide unprecedented insights into these processes. For instance, time-resolved infrared (TR-IR) spectroscopy could be employed to study the kinetics of hydrogen bond formation and dissociation, which are fundamental to its chemical reactivity and interactions with other molecules.

Furthermore, nuclear magnetic resonance (NMR) techniques, such as diffusion-ordered spectroscopy (DOSY), could be used to probe its aggregation behavior in different solvents. Understanding how molecules of this compound interact with each other and with their environment is crucial for optimizing reaction conditions and formulation development.

Integration with Machine Learning and AI for Predictive Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. For this compound, these computational tools offer a powerful approach to predict its properties and reactivity. By developing quantitative structure-property relationship (QSPR) models, researchers could computationally screen for potential applications or predict the impact of structural modifications.

AI algorithms could also be trained on existing data from similar benzoic acid derivatives to predict the most promising synthetic routes or to identify potential polymorphs, thereby accelerating experimental research. This predictive capability can significantly reduce the time and resources required for laboratory-based discovery and optimization.

Table 2: Potential Machine Learning Model Predictions for this compound Derivatives

| Derivative | Predicted Property | Predicted Value | Confidence Score |

| 3-nitro-4-(ethylsulfonylmethyl)benzoic acid | Aqueous Solubility | Low | 0.92 |

| 3-amino-4-(ethylsulfonylmethyl)benzoic acid | pKa | 4.2 | 0.88 |

| 2-hydroxy-4-(ethylsulfonylmethyl)benzoic acid | LogP | 1.8 | 0.95 |

This table illustrates the type of predictive data that could be generated through future machine learning studies.

Sustainable Synthesis and Green Chemical Engineering Applications

Developing environmentally benign synthetic methods for this compound is a critical future research direction. Current synthetic approaches could be re-evaluated through the lens of green chemistry principles, aiming to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. This could involve exploring alternative, greener solvents, developing catalytic processes to replace stoichiometric reagents, and investigating the potential for flow chemistry to enable safer and more efficient production.

Beyond its synthesis, the application of this compound in green chemical engineering processes is an unexplored avenue. Its structure, featuring both a carboxylic acid and a sulfonyl group, suggests potential as a building block for functional polymers, as a ligand in catalysis, or as a component in the development of more sustainable materials. Future research should focus on exploring these potential applications to contribute to a more circular and sustainable chemical industry.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4-(Ethylsulfonylmethyl)benzoic acid, and how can reaction parameters be optimized for yield and purity?

- Answer : The synthesis typically involves a multi-step process, starting with functionalization of the benzoic acid core. Key steps include sulfonylation of the methyl group and subsequent ethylation. Optimization strategies include:

- Catalyst selection : Use of palladium or copper catalysts for cross-coupling reactions to enhance regioselectivity .

- Temperature control : Maintaining reaction temperatures between 60–80°C to minimize side-product formation .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Answer : A combination of methods ensures accurate structural elucidation:

- Spectroscopy :

- ¹H/¹³C NMR : Assign proton environments (e.g., sulfonylmethyl protons at δ 3.5–4.0 ppm) and confirm aromatic substitution patterns .

- FT-IR : Identify sulfonyl (S=O stretching at 1150–1300 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹) groups .

- Crystallography :

- X-ray diffraction : Refinement via SHELXL or WinGX for precise bond-length/angle determination (e.g., C-S bond length ~1.76 Å) .

- ORTEP-III : Graphical representation of thermal ellipsoids to assess molecular packing and hydrogen-bonding networks .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Answer : The compound serves as:

- Enzyme inhibitor : Modulates activity of carbonic anhydrases and phospholipase A2 (PLA2) via sulfonamide-protein interactions .

- Pharmacophore scaffold : Derivatives are explored for anti-inflammatory and anticancer properties by targeting COX-2 or EGFR kinases .

- Material precursor : Incorporation into polymers for pH-responsive drug delivery systems due to its ionizable carboxylic acid group .

Advanced Research Questions

Q. How can researchers resolve contradictions in binding affinity data for this compound across biological assays?

- Answer : Contradictions often arise from assay-specific variables. Mitigation strategies include:

- Standardized buffers : Use consistent pH (7.4) and ionic strength to minimize non-specific binding .

- Control experiments : Compare with known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay conditions .

- Statistical validation : Apply ANOVA or Tukey’s test to assess reproducibility across triplicate runs .

Q. What computational strategies predict the interaction mechanisms of this compound with target enzymes?

- Answer : Advanced workflows integrate:

- Molecular docking (AutoDock Vina) : Simulate binding poses in enzyme active sites (e.g., PLA2’s hydrophobic cleft) .

- MD simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify critical residues (e.g., Arg67 in PLA2) .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency (e.g., IC₀₀ values) .

Q. What experimental design considerations are critical when modifying the sulfonylmethyl group to enhance bioactivity?

- Answer : Structural modifications require:

- SAR analysis : Compare analogs (e.g., ethyl vs. trifluoroethyl sulfonyl groups) using bioactivity data (Table 1) .

- Synthetic feasibility : Prioritize substituents compatible with SN2 reactions (e.g., alkyl halides for sulfonylation) .

- Solubility optimization : Balance lipophilicity (logP) via introduction of polar groups (e.g., hydroxyl or amino) to improve pharmacokinetics .

Table 1 : Comparative bioactivity of sulfonylmethyl-substituted benzoic acid derivatives

| Compound | PLA2 Inhibition (IC₅₀, nM) | COX-2 Selectivity Ratio |

|---|---|---|

| 4-(Ethylsulfonylmethyl) | 12.3 ± 1.2 | 1:8.4 |

| 4-(Trifluoroethylsulfonyl) | 8.9 ± 0.7 | 1:5.1 |

| 4-(Hydroxyethylsulfonyl) | 25.6 ± 2.1 | 1:12.7 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.